molecular formula C7H11N B13038136 (1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine

(1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine

Cat. No.: B13038136
M. Wt: 109.17 g/mol
InChI Key: CYMRDAUUJQRTGL-GFCOJPQKSA-N
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Description

(1S,4S)-bicyclo[221]hept-5-en-2-amine is a bicyclic amine compound with a unique structure that includes a seven-membered ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine typically involves the use of specific starting materials and reaction conditions. One common method involves the reduction of a bicyclic ketone precursor using a suitable reducing agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

(1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • (1S,4R)-3-azabicyclo[2.2.1]hept-5-en-2-one
  • (±)-2-azabicyclo[2.2.1]hept-5-en-3-one

Uniqueness

(1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine is unique due to its specific stereochemistry and the presence of an amine group on the bicyclic ring system. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

(1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine

InChI

InChI=1S/C7H11N/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4,8H2/t5-,6+,7?/m0/s1

InChI Key

CYMRDAUUJQRTGL-GFCOJPQKSA-N

Isomeric SMILES

C1[C@H]2CC([C@@H]1C=C2)N

Canonical SMILES

C1C2CC(C1C=C2)N

Origin of Product

United States

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